1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine
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Overview
Description
1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dioxolane ring and a methanamine group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine typically involves multiple steps. One common method includes the formation of the dioxolane ring through a reaction between a diol and an aldehyde or ketone. The trifluoromethyl phenyl group can be introduced via a trifluoromethylation reaction, which often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfone . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine can be compared with other similar compounds that contain trifluoromethyl groups or dioxolane rings. Some similar compounds include:
2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole: This compound also contains a trifluoromethyl phenyl group and is used in the development of conjugated polymers for organic photovoltaics.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is used in the synthesis of agrochemicals and exhibits similar chemical reactivity due to the presence of the trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12F3NO2 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)16-5-6-17-10/h1-4H,5-7,15H2 |
InChI Key |
SMOZRLTWKDPXLO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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